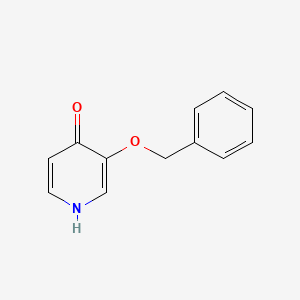![molecular formula C17H15BrClNO4 B2631612 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate CAS No. 1795032-94-8](/img/structure/B2631612.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a carbamoyl group, a methoxy group, and a benzoate group. The presence of bromine and chlorine atoms suggests that it might be involved in halogen bonding interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the presence of the halogen atoms. The bromophenyl and chloromethoxybenzoate groups are likely to contribute significantly to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamoyl, methoxy, and benzoate groups, as well as the bromine and chlorine atoms. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the various functional groups. For example, the halogen atoms might increase its polarity, while the carbamoyl and benzoate groups could potentially influence its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on bromophenol derivatives and related compounds often focuses on their synthesis and structural elucidation. For instance, Zhao et al. (2004) detailed the isolation of new bromophenol derivatives from the red alga Rhodomela confervoides, highlighting the structural diversity of these compounds through advanced spectroscopic methods. Although the compounds were found inactive against several human cancer cell lines and microorganisms, the study is significant for understanding the structural basis of bromophenol derivatives (Zhao et al., 2004).
Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showcasing a coordinated compliance with chloro-methyl and bromo-methyl exchange rules. The study not only elucidates the compounds' structures via X-ray crystallography but also explores their electronic properties through DFT calculations, indicating potential for further pharmacological exploration (Swamy et al., 2020).
Biological Evaluation and Potential Applications
Several studies explore the biological activities of bromophenol derivatives and related compounds. For example, research on the marine endophytic fungus Nigrospora sp. led to the isolation of new compounds with moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest the potential application of such compounds in developing new therapeutic agents.
Furthermore, Li et al. (2011) isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, with some exhibiting potent antioxidant activities stronger than standard controls. This underscores the potential of these compounds in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate”. In general, compounds like this could interact with their targets through various mechanisms, such as oxidative addition or transmetalation .
Biochemical Pathways
The compound could potentially be involved in biochemical pathways related to Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in many biological processes.
Result of Action
The compound could potentially influence cellular processes through its involvement in carbon-carbon bond formation .
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-23-15-8-13(19)6-7-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWYVPLPIQFCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

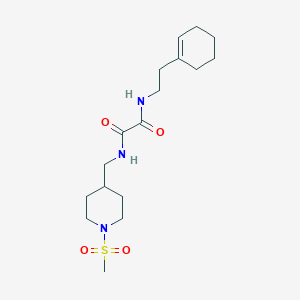

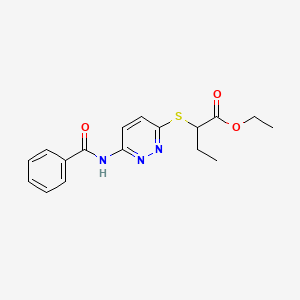
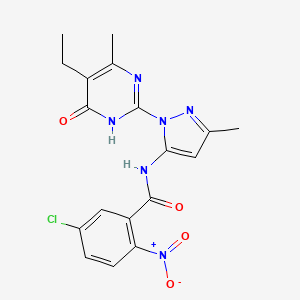

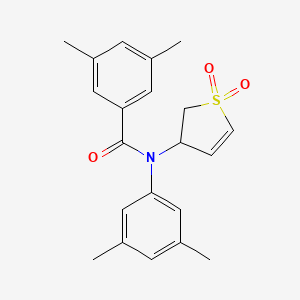
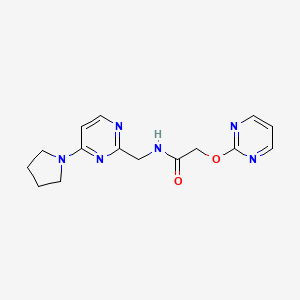
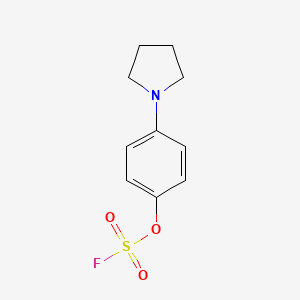

![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)
![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)
